3-(1-Phenylethoxy)pyridin-2-amine
Description
Properties
IUPAC Name |
3-(1-phenylethoxy)pyridin-2-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O/c1-10(11-6-3-2-4-7-11)16-12-8-5-9-15-13(12)14/h2-10H,1H3,(H2,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPDXZQYCEONNNJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)OC2=C(N=CC=C2)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
81066-64-0 | |
| Record name | 3-(1-phenylethoxy)pyridin-2-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies for 3 1 Phenylethoxy Pyridin 2 Amine and Its Enantiomers
Chemical Synthesis Approaches: A Detailed Review
The construction of the racemic form of 3-(1-Phenylethoxy)pyridin-2-amine hinges on two critical steps: the correct functionalization of the pyridine (B92270) ring and the subsequent formation of the ether bond.
The synthesis of substituted pyridines, particularly those with an amino and a hydroxyl or alkoxy group, requires careful control of regioselectivity. The unique electronic properties of the pyridine ring can make its direct functionalization challenging. chim.it For the target molecule, a common and effective strategy involves starting with a pre-functionalized pyridine derivative, such as 3-hydroxy-2-nitropyridine (B88870).
A plausible synthetic route begins with the reduction of the nitro group of 3-hydroxy-2-nitropyridine to an amino group, yielding the key intermediate, 3-hydroxypyridin-2-amine. This transformation is typically achieved using standard reducing agents like hydrogen gas with a palladium catalyst or tin(II) chloride. This intermediate possesses the required 2-amino and 3-hydroxy substitution pattern, setting the stage for the subsequent etherification step. The synthesis of functionalized 2-aminopyridines can also be achieved through ring transformation reactions, offering alternative, though often more complex, pathways. researchgate.net
With 3-hydroxypyridin-2-amine in hand, the formation of the ether linkage with the 1-phenylethanol (B42297) side chain is typically accomplished via a nucleophilic substitution reaction. The Williamson ether synthesis is a classic and widely applicable method. khanacademy.org In this approach, the hydroxyl group of 3-hydroxypyridin-2-amine is first deprotonated with a suitable base, such as sodium hydride (NaH), to form a more nucleophilic pyridinoxide anion.
This anion is then reacted with a 1-phenylethyl halide (e.g., 1-phenylethyl bromide). The reaction proceeds via an SN2 mechanism. Given that 1-phenylethanol is a secondary alcohol, competing elimination reactions can be a concern, and reaction conditions must be carefully optimized. masterorganicchemistry.comlibretexts.org An alternative to using a halide is the use of 1-phenylethanol itself under acid-catalyzed dehydration conditions, though this method is generally more effective for producing symmetrical ethers from primary alcohols and can lead to a mixture of products with secondary alcohols. masterorganicchemistry.comyoutube.com
A critical challenge in this step is the potential for N-alkylation at the 2-amino group, which is also nucleophilic. The choice of solvent and base can influence the O- versus N-alkylation selectivity. Generally, O-alkylation is favored under conditions that promote the formation of the pyridinoxide salt.
Scalable Synthetic Protocols and Process Chemistry Considerations
While a viable laboratory-scale synthesis for producing enantiomerically enriched this compound has been established, detailed information regarding scalable synthetic protocols and specific process chemistry considerations for industrial-scale manufacturing is not widely available in the public domain.
The reported laboratory synthesis provides a solid foundation, with reaction steps that are generally amenable to scale-up. tmc.edu However, a transition from lab to plant would require significant process research and development to ensure safety, efficiency, and economic viability.
Key considerations for developing a scalable protocol would include:
Reagent Selection and Cost: The use of specialized chiral reagents like (-)-diisopinocampheylchloroborane can be costly for large-scale production. Process development would likely explore alternative, more economical methods for introducing chirality, such as catalytic asymmetric reduction or classical resolution of a racemic mixture.
Reaction Conditions Optimization: Parameters such as reaction temperature, concentration, and addition rates would need to be optimized to control exotherms, minimize side reactions, and maximize throughput.
Work-up and Purification: The purification by flash chromatography, as described in the laboratory procedure, is not practical for large quantities. tmc.edu Development of scalable purification methods, such as crystallization or distillation, would be essential. For instance, the final amine product is often a solid and could potentially be purified by recrystallization on a large scale.
Safety and Environmental Impact: A thorough evaluation of the process for potential hazards, such as the handling of pyrophoric or toxic reagents, and the development of strategies for waste minimization and disposal would be critical. The Mitsunobu reaction, for example, generates triphenylphosphine (B44618) oxide and a hydrazine (B178648) derivative as byproducts, which require efficient removal and disposal strategies.
The following table outlines the potential challenges and focus areas for scaling up the known synthetic route.
Table 2: Process Chemistry Considerations for Scalable Synthesis
| Synthetic Step | Laboratory Method | Potential Scalability Challenges & Considerations |
| Asymmetric Reduction | Stoichiometric chiral borane (B79455) reagent. | High cost of reagent; potential for exploring catalytic asymmetric transfer hydrogenation. |
| Ether Formation (Mitsunobu) | Use of DIAD and PPh3. | Management of byproducts (triphenylphosphine oxide, diisopropyl hydrazodicarboxylate); potential exotherms. |
| Nitro Reduction | Iron in acetic acid. | Handling of solid iron powder; managing the acidic reaction medium and subsequent neutralization. |
| Purification | Flash chromatography. | Not viable for large scale; development of crystallization-based purification is necessary. |
Advanced Structural Elucidation and Stereochemical Characterization of 3 1 Phenylethoxy Pyridin 2 Amine
Nuclear Magnetic Resonance (NMR) Spectroscopy for Isomeric and Stereochemical Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone in the structural analysis of organic molecules, providing detailed information about the chemical environment, connectivity, and spatial arrangement of atoms. For 3-(1-phenylethoxy)pyridin-2-amine, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is essential for a complete structural and stereochemical assignment.
High-Resolution 1H and 13C NMR Analysis
High-resolution 1H and 13C NMR spectra provide the foundational data for the structural backbone of this compound. The chemical shifts (δ) are indicative of the electronic environment of each nucleus, while the coupling constants (J) in the 1H NMR spectrum reveal through-bond scalar couplings between neighboring protons.
Predicted 1H NMR Data:
The 1H NMR spectrum is expected to exhibit distinct signals for the aromatic protons of the pyridine (B92270) and phenyl rings, the methine and methyl protons of the phenylethoxy group, and the amine protons. The protons on the pyridine ring will show characteristic coupling patterns. The amine protons are expected to appear as a broad singlet, the position of which can be concentration-dependent. semanticscholar.org The protons of the phenyl group will likely appear as a multiplet, while the methine proton of the chiral center will be a quartet coupled to the adjacent methyl protons, which in turn will appear as a doublet. rsc.orgchemicalbook.com
Interactive Data Table: Predicted 1H NMR Chemical Shifts and Multiplicities
| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) |
| Pyridine-H4 | 7.20 - 7.40 | dd | J = 7.5, 5.0 |
| Pyridine-H5 | 6.70 - 6.90 | dd | J = 7.5, 1.5 |
| Pyridine-H6 | 7.90 - 8.10 | dd | J = 5.0, 1.5 |
| Phenyl-H (ortho, meta, para) | 7.25 - 7.45 | m | - |
| CH (methine) | 5.40 - 5.60 | q | J = 6.5 |
| CH3 (methyl) | 1.60 - 1.80 | d | J = 6.5 |
| NH2 (amine) | 4.50 - 5.50 | br s | - |
Predicted 13C NMR Data:
The 13C NMR spectrum will complement the 1H NMR data by providing the chemical shifts for all carbon atoms in the molecule. The carbon atoms of the pyridine and phenyl rings will resonate in the aromatic region (110-160 ppm). The chiral methine carbon and the methyl carbon will appear in the aliphatic region. rsc.orgchemicalbook.com
Interactive Data Table: Predicted 13C NMR Chemical Shifts
| Carbon Assignment | Predicted Chemical Shift (ppm) |
| Pyridine-C2 | 158 - 162 |
| Pyridine-C3 | 145 - 149 |
| Pyridine-C4 | 135 - 139 |
| Pyridine-C5 | 115 - 119 |
| Pyridine-C6 | 147 - 151 |
| Phenyl-C (ipso) | 140 - 144 |
| Phenyl-C (ortho, meta, para) | 125 - 130 |
| CH (methine) | 75 - 80 |
| CH3 (methyl) | 22 - 26 |
Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)
Two-dimensional NMR techniques are indispensable for unambiguously assigning the 1H and 13C NMR signals and for determining the connectivity and spatial relationships within the molecule. science.govresearchgate.netslideshare.netsdsu.edu
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) scalar couplings. For this compound, COSY would show correlations between the coupled protons on the pyridine ring (H4-H5, H5-H6) and between the methine proton and the methyl protons of the ethoxy group. sdsu.eduresearchgate.net
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms (¹H-¹³C). This is crucial for assigning the carbon signals based on the already assigned proton signals. For instance, the methine proton signal would show a cross-peak with the methine carbon signal. sdsu.edu
HMBC (Heteronuclear Multiple Bond Correlation): HMBC detects longer-range (2-3 bond) correlations between protons and carbons. This is particularly useful for connecting different fragments of the molecule. For example, a correlation between the methine proton (CH) and the C3 of the pyridine ring would confirm the ether linkage at that position. science.govresearchgate.net
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, providing through-space correlations. This is vital for determining the stereochemistry and conformation. For the chiral center in this compound, NOESY could potentially show correlations between the methine proton and the protons on the phenyl ring and the pyridine ring, helping to define the preferred conformation around the chiral center. researchgate.net
Mass Spectrometry (MS) for Elemental Composition and Fragmentation Pattern Analysis
Mass spectrometry is a powerful analytical technique that provides information about the molecular weight and elemental composition of a compound, as well as its fragmentation pattern upon ionization.
High-resolution mass spectrometry (HRMS) would be used to determine the exact mass of the molecular ion ([M]+• or [M+H]+), allowing for the unambiguous determination of the elemental formula (C13H14N2O). nih.gov
The electron ionization (EI) mass spectrum is expected to show a molecular ion peak. The fragmentation pattern will be characteristic of the molecule's structure. Key fragmentation pathways would likely involve:
Alpha-cleavage: Cleavage of the C-C bond adjacent to the nitrogen of the amine or the oxygen of the ether. For an amine, this alpha-cleavage is a dominant fragmentation pathway. libretexts.orglibretexts.orgyoutube.com
Cleavage of the ether bond: Scission of the C-O bond of the phenylethoxy group, leading to fragments corresponding to the pyridinamine and phenylethyl moieties.
Loss of small molecules: Elimination of neutral molecules such as CH3 or C2H5 from the side chain.
Rearrangements: The McLafferty rearrangement is a possibility if a gamma-hydrogen is available for transfer to the carbonyl group, although this is less common for ethers and amines compared to ketones and aldehydes. youtube.com
Interactive Data Table: Predicted Key Mass Spectrometry Fragments
| m/z Value | Proposed Fragment Structure | Fragmentation Pathway |
| 214 | [C13H14N2O]+• (Molecular Ion) | - |
| 199 | [C12H11N2O]+ | Loss of CH3 |
| 109 | [C6H5CH=CH2]+• | Cleavage of the ether bond |
| 105 | [C6H5CO]+ | Rearrangement and cleavage |
| 94 | [C5H6N2]+• | Cleavage of the ether bond |
| 78 | [C5H4N]+ | Fragmentation of the pyridine ring |
| 77 | [C6H5]+ | Loss of the ethoxy-pyridin-amine moiety |
X-ray Diffraction Studies for Absolute Stereochemistry and Crystal Packing
Single-crystal X-ray diffraction is the most definitive method for determining the absolute stereochemistry of a chiral compound and for analyzing its three-dimensional structure and crystal packing in the solid state. researchgate.netnih.govmdpi.comnih.govmdpi.com
To perform this analysis, a suitable single crystal of either the (R)- or (S)-enantiomer of this compound would need to be grown. The diffraction of X-rays by the crystal lattice produces a unique diffraction pattern that can be used to calculate the electron density map of the molecule. From this map, the precise positions of all atoms in the crystal can be determined, providing bond lengths, bond angles, and torsional angles.
Crucially, for a chiral molecule crystallizing in a non-centrosymmetric space group, the anomalous dispersion effect can be used to determine the absolute configuration of the chiral center. This is achieved by comparing the intensities of Friedel pairs of reflections. The resulting structural model would unambiguously confirm whether the synthesized compound is the (R) or (S) enantiomer. Furthermore, the X-ray structure would reveal details about intermolecular interactions, such as hydrogen bonding and π-π stacking, which govern the crystal packing. mdpi.com
Chiroptical Spectroscopy for Optical Purity and Absolute Configuration Determination
Chiroptical spectroscopy encompasses techniques that measure the differential interaction of a chiral substance with left and right circularly polarized light. These methods are essential for determining the enantiomeric purity and can also be used to assign the absolute configuration of a chiral molecule. cas.czsaschirality.orgacs.orgnih.gov
Optical Rotation (OR): This is the measurement of the rotation of the plane of plane-polarized light as it passes through a solution of the chiral compound. The specific rotation, [α]D, is a characteristic physical property of a chiral molecule. A non-zero value indicates that the sample is optically active and not a racemic mixture.
Circular Dichroism (CD): CD spectroscopy measures the difference in absorption of left and right circularly polarized light by a chiral molecule as a function of wavelength. The resulting CD spectrum is unique to a particular enantiomer, with its mirror-image enantiomer producing a spectrum of equal magnitude but opposite sign. By comparing the experimental CD spectrum with that predicted by quantum chemical calculations for a specific enantiomer (e.g., the (R)-enantiomer), the absolute configuration of the synthesized compound can be determined.
The combination of these chiroptical techniques provides a powerful, non-destructive method for assessing the stereochemical integrity of this compound.
Computational and Theoretical Investigations of 3 1 Phenylethoxy Pyridin 2 Amine
Quantum Chemical Methods for Electronic Structure and Reactivity
Quantum chemical methods are fundamental in elucidating the electronic structure, stability, and reactivity of molecules. For a compound like 3-(1-Phenylethoxy)pyridin-2-amine, these theoretical approaches provide insights into its geometric parameters, charge distribution, and frontier molecular orbitals.
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a widely used computational method to investigate the electronic properties of molecules. For aminopyridine derivatives, DFT calculations, often employing basis sets like 6-311G++(d,p), are utilized to determine optimized geometry, dipole moments, and Mulliken atomic charges. ijret.org
In the case of this compound, DFT calculations would likely predict the bond lengths and angles. For instance, the N-H bond lengths in the amino group are expected to be in the range of 0.999 Å to 1.009 Å. ijret.org The presence of the bulky 1-phenylethoxy group at the 3-position would influence the bond angles of the pyridine (B92270) ring due to steric hindrance and electronic effects. The C-C-C and C-N-C bond angles within the pyridine ring are generally observed to be between 116.05° and 119.53° in substituted aminopyridines. ijret.org However, the bond angles adjacent to the amino and phenoxy substituents may show slight deviations.
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies are crucial for understanding a molecule's reactivity. ias.ac.in The energy gap between HOMO and LUMO indicates the chemical stability of the molecule. researchgate.net For substituted pyridines, DFT calculations are used to compute these values to predict nucleophilicity. ias.ac.in Molecular Electrostatic Potential (MEP) maps, generated through DFT, would likely show negative potential (red regions) around the nitrogen atoms of the pyridine ring and the oxygen atom of the phenoxy group, indicating these are sites susceptible to electrophilic attack. In contrast, positive potential (blue regions) would be expected around the hydrogen atoms of the amino group, making them potential sites for nucleophilic interactions. ijret.org
Table 1: Predicted Geometrical Parameters for this compound based on DFT studies of analogous compounds.
| Parameter | Predicted Value Range | Reference for Analogy |
|---|---|---|
| N-H Bond Length | 0.999 – 1.009 Å | ijret.org |
| C-C-C Bond Angle (in ring) | 116.05° – 119.53° | ijret.org |
This table is illustrative and based on data from similar aminopyridine structures.
Ab Initio Approaches
Ab initio methods, which are based on first principles of quantum mechanics without the use of empirical parameters, can also be applied to study compounds like this compound. While computationally more intensive than DFT, methods like Hartree-Fock (HF) and Møller-Plesset (MP2) perturbation theory can provide highly accurate predictions of molecular geometries and energies.
Ab initio calculations have been used to investigate intermolecular interactions in aminopyridine derivatives, which is crucial for understanding their behavior in the solid state and in biological systems. mdpi.com For this compound, these methods could be employed to study the conformational preferences of the phenylethoxy group and the potential for intramolecular hydrogen bonding between the amino group and the ether oxygen. Such calculations would help in rationalizing the chemodivergence observed in reactions involving similar substituted pyridines. acs.org
Molecular Modeling for Ligand-Target Interactions
Molecular modeling techniques are indispensable for predicting how a molecule like this compound might interact with biological targets, such as enzymes or receptors. The aminopyridine scaffold is a common feature in many biologically active compounds, including kinase inhibitors. nih.govnih.gov
Molecular Docking Simulations
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. nih.gov For this compound, docking studies would be crucial to identify potential biological targets and to understand the key interactions that stabilize the ligand-protein complex.
In studies of similar kinase inhibitors, the aminopyridine moiety often forms critical hydrogen bonds with residues in the hinge region of the kinase active site. nih.gov For instance, the amino group can act as a hydrogen bond donor, while the pyridine nitrogen can act as an acceptor. The phenylethoxy group would likely occupy a hydrophobic pocket within the active site, contributing to the binding affinity through van der Waals interactions. Docking simulations can help identify key interacting residues, such as glutamine, lysine (B10760008), and aspartate, which are often involved in binding aminopyridine-based inhibitors. nih.gov
Binding Energy Calculations
Following molecular docking, binding free energy calculations are often performed to provide a more quantitative estimate of the binding affinity. Methods like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) and Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) are commonly used.
These calculations would break down the total binding free energy into contributions from different types of interactions, such as electrostatic, van der Waals, and solvation energies. For this compound, these calculations could reveal that polar interactions, particularly hydrogen bonds from the aminopyridine core, and nonpolar interactions from the phenylethoxy group are the primary drivers of binding to a target like a cyclin-dependent kinase (CDK). nih.gov
Table 2: Illustrative Binding Energy Contributions for a Ligand-Protein Complex.
| Energy Component | Typical Contribution (kcal/mol) | Significance |
|---|---|---|
| Van der Waals Energy | Favorable (Negative) | Hydrophobic and shape-complementarity interactions. |
| Electrostatic Energy | Favorable (Negative) | Hydrogen bonds and other charge-charge interactions. |
| Polar Solvation Energy | Unfavorable (Positive) | Energy cost of desolvating polar groups. |
This table provides a general representation of binding energy components and their typical contributions.
Molecular Dynamics Simulations for Conformational Ensemble and Dynamic Behavior
Molecular dynamics (MD) simulations provide a detailed view of the dynamic behavior of a molecule over time, offering insights into its conformational flexibility and how it interacts with its environment. youtube.com
For this compound, MD simulations could be used to explore the conformational landscape of the flexible phenylethoxy side chain. iaea.org The simulation would reveal the most populated conformations and the energy barriers between them. This information is crucial because the biological activity of a molecule can be highly dependent on its ability to adopt a specific conformation to fit into a binding site.
MD simulations can also be used to study the stability of a ligand-protein complex predicted by docking. matsci.org By simulating the complex in a solvent environment, researchers can assess whether the key interactions are maintained over time. nih.gov Analysis of the root-mean-square deviation (RMSD) of the ligand and protein backbone can indicate the stability of the binding mode. Furthermore, MD simulations can reveal the role of water molecules in mediating ligand-protein interactions. researchgate.netnih.gov
In Silico Prediction of Stereochemical Outcomes
The stereochemistry of a molecule is crucial as different stereoisomers can exhibit distinct biological activities and physical properties. nih.gov For this compound, the chiral center at the ethyl group attached to the phenoxy moiety gives rise to the possibility of enantiomers. In silico methods provide a powerful means to predict and understand the stereochemical outcomes of chemical reactions and the relative stabilities of different stereoisomers.
Computational techniques such as Density Functional Theory (DFT) can be employed to model the potential energy surface of the reactions leading to the formation of this compound. By calculating the energy barriers for the formation of different stereoisomers, it is possible to predict which isomer is likely to be favored under specific reaction conditions. academie-sciences.fr For instance, in studies of related chiral molecules, DFT calculations have been used to determine the most energetically favorable conformations and the energy barriers for the conversion between different isomers. academie-sciences.fr
Moreover, molecular dynamics (MD) simulations can be utilized to explore the conformational landscape of the chiral molecule and to assess the stability of different stereoisomers in various environments, such as in solution. researchgate.net These simulations provide insights into the dynamic behavior of the molecule and can help in understanding how intermolecular interactions might influence its stereochemistry.
Table 1: Predicted Stereochemical Properties of this compound
| Property | Predicted Value/Information |
| Chiral Center | Yes, at the benzylic carbon |
| Number of Stereoisomers | 2 (a pair of enantiomers) |
| Predicted Method for Stereochemical Analysis | Density Functional Theory (DFT), Molecular Dynamics (MD) |
This table is generated based on the general principles of stereochemistry and computational chemistry, as specific experimental data for this compound is limited.
Structure-Based Design Principles Guided by Computational Data
Structure-based drug design (SBDD) is a powerful paradigm in medicinal chemistry that utilizes the three-dimensional structure of a biological target to design and optimize small molecule inhibitors. nih.gov While a specific biological target for this compound is not defined here, we can discuss the general principles of how computational data would guide its design as a potential bioactive agent, drawing parallels from studies on other pyridine derivatives. nih.govresearchgate.netmdpi.com
Computational tools play a pivotal role in SBDD by predicting the binding affinity and mode of interaction between a ligand and a target protein. Molecular docking is a key technique used to predict the preferred orientation of a molecule when bound to a target, as well as the binding energy. researchgate.netnih.gov For this compound, docking studies could be performed against a variety of potential protein targets to identify those with which it is most likely to interact.
The electronic properties of a molecule, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, are critical for its reactivity and interaction with biological targets. researchgate.nettjnpr.org DFT calculations can provide these parameters, offering insights into the molecule's electron-donating and accepting capabilities. This information is valuable for understanding and predicting the types of interactions (e.g., hydrogen bonds, pi-stacking) the molecule can form with a protein.
Furthermore, in silico ADME (Absorption, Distribution, Metabolism, and Excretion) predictions are essential in the early stages of drug discovery to assess the pharmacokinetic properties of a compound. nih.govnih.gov Various computational models can predict properties like water solubility, lipophilicity (logP), and potential for metabolism by cytochrome P450 enzymes. uni.lu For this compound, these predictions would be crucial in guiding structural modifications to improve its drug-like properties.
Table 2: Predicted Physicochemical Properties and Drug-Likeness of this compound
| Parameter | Predicted Value | Source |
| Molecular Formula | C13H14N2O | uni.lu |
| Monoisotopic Mass | 214.11061 Da | uni.lu |
| XlogP | 2.4 | uni.lu |
This data is based on predicted values from computational models. uni.lu
By integrating these computational approaches, a comprehensive understanding of the structure-activity relationships (SAR) can be developed. This knowledge allows for the rational design of new analogs of this compound with enhanced potency, selectivity, and pharmacokinetic profiles. For instance, modifications to the phenyl ring or the pyridine moiety could be explored computationally to optimize interactions with a target protein, guided by the initial docking and electronic property calculations.
In Vitro Biological Activity and Mechanistic Studies of 3 1 Phenylethoxy Pyridin 2 Amine Analogs
Kinase Inhibition Profiling (e.g., ROS1, ALK)
The primary mechanism of action for many 2-aminopyridine (B139424) analogs is the inhibition of protein kinases, which are crucial regulators of cell signaling pathways. Deregulation of kinase activity is a common feature of cancer, making them attractive therapeutic targets.
The inhibitory potency of these compounds is quantified using enzyme-based assays that determine the concentration required to inhibit 50% of the enzyme's activity (IC50) or the inhibition constant (Ki), which reflects the binding affinity of the inhibitor to the enzyme. nih.govsemanticscholar.org For instance, PF-06463922, an ALK/ROS1 inhibitor, demonstrated potent, reversible, and ATP-competitive inhibition of recombinant ALK kinase. nih.gov In biochemical assays, it inhibited wild-type ALK with a Ki value of less than 0.07 nM and showed significant activity against various crizotinib-resistant ALK mutants, with Ki values ranging from <0.1 nM to 0.9 nM. nih.gov
Kinase activity is often measured using methods like microfluidic mobility shift assays, which monitor the phosphorylation of a peptide substrate. nih.gov The IC50 values can be converted to Ki values using the Cheng-Prusoff equation to allow for better comparison across different experimental conditions. nih.gov
Table 1: Kinase Inhibitory Potency of Selected Analogs
| Compound | Target Kinase | Assay Type | Inhibitory Potency (Ki) | Reference |
|---|---|---|---|---|
| PF-06463922 | ALK (Wild-Type) | Biochemical Kinase Assay | <0.07 nM | nih.gov |
| PF-06463922 | ALK L1196M | Biochemical Kinase Assay | <0.1 nM | nih.gov |
| PF-06463922 | ALK G1269A | Biochemical Kinase Assay | <0.1 nM | nih.gov |
| PF-06463922 | ALK C1156Y | Biochemical Kinase Assay | 0.2 nM | nih.gov |
| PF-06463922 | ALK L1152R | Biochemical Kinase Assay | 0.9 nM | nih.gov |
A critical aspect of drug development is ensuring that an inhibitor is selective for its intended target to minimize off-target effects. nih.gov The selectivity of 3-(1-phenylethoxy)pyridin-2-amine analogs is often assessed by screening them against a panel of related kinases. nih.gov For example, a library of 3-aminopyridin-2-one fragments was screened against a panel of 26 kinases, identifying inhibitors of MPS1 and Aurora kinases. nih.gov Methodologies for assessing selectivity include thermal shift assays, which measure the change in a protein's melting temperature upon inhibitor binding, and affinity chromatography coupled with mass spectrometry. nih.gov A desirable selectivity profile is a key challenge due to the highly conserved nature of the ATP-binding site across the human kinome. nih.gov
Cell-Based Phenotypic Assays
Beyond enzyme inhibition, the effects of these compounds are evaluated in cellular contexts to understand their functional outcomes, such as inhibiting cancer cell growth.
Analogs of this compound have demonstrated significant antiproliferative effects in various human tumor cell lines. For example, a novel spiro derivative, C01, exhibited an IC50 value of 42.3 nM against a CD74-ROS1G2032R mutant cell line, showing approximately 30-fold greater potency than crizotinib (B193316). nih.gov Another study on thieno[3,2-b]pyridine (B153574) derivatives found that compound 3c had GI50 (Growth Inhibition 50) values under 2 µM across several cell lines, including breast adenocarcinoma (MCF-7), melanoma (A375-C5), non-small cell lung cancer (NCI-H460), and hepatocellular carcinoma (HepG2). nih.gov Similarly, certain 3-aminoimidazo[1,2-α]pyridine compounds showed potent inhibitory activity against colon cancer (HT-29) and melanoma (B16F10) cell lines. nih.gov
Table 2: Antiproliferative Activity of Selected Analogs
| Compound | Cell Line | Cancer Type | Activity Metric | Potency | Reference |
|---|---|---|---|---|---|
| C01 (spiro derivative) | CD74-ROS1G2032R | - | IC50 | 42.3 nM | nih.gov |
| Compound 3c (aminodi(hetero)arylamine) | NCI-H460 | Non-small cell lung cancer | GI50 | 1.4 µM | nih.gov |
| Compound 3c (aminodi(hetero)arylamine) | MCF-7 | Breast adenocarcinoma | GI50 | <2 µM | nih.gov |
| Compound 12 (imidazo[1,2-α]pyridine) | HT-29 | Colon cancer | IC50 | 4.15 ± 2.93 µM | nih.gov |
| Compound 14 (imidazo[1,2-α]pyridine) | B16F10 | Melanoma | IC50 | 21.75 ± 0.81 µM | nih.gov |
| Compound 9q (azetidin-2-one) | MCF-7 | Breast cancer | IC50 | 10-33 nM range | nih.gov |
| Compound 9q (azetidin-2-one) | MDA-MB-231 | Triple-negative breast cancer | IC50 | 23-33 nM range | nih.gov |
The antiproliferative effects of these compounds are often linked to their ability to interfere with the cell division cycle. Flow cytometry analysis is a common technique used to determine the phase of the cell cycle at which the cells are arrested. For instance, treatment of NCI-H460 lung cancer cells with compound 3c at its GI50 concentration led to a notable decrease in the percentage of cells in the G0/G1 phase. nih.gov This was accompanied by a significant increase in the sub-G1 peak, which is indicative of apoptosis. nih.gov In another study, a β-lactam analog, compound 9q, was shown to arrest MCF-7 breast cancer cells in the G2/M phase of the cell cycle, ultimately leading to apoptosis. nih.gov
Elucidation of Molecular Mechanisms of Action (e.g., binding mode analysis)
Understanding how these inhibitors interact with their target kinases at a molecular level is crucial for rational drug design and optimization. Techniques like X-ray crystallography and molecular modeling are employed to elucidate the binding modes of these compounds. nih.gov
Structural studies have revealed key interactions, such as the formation of hydrogen bonds with conserved lysine (B10760008) residues within the kinase hinge region. nih.gov For example, the 2-aminopyridine moiety is known to be a critical functional group for forming essential bonds with amino acids in the ATP-binding pocket of kinases like ALK, c-MET, and ROS1. mdpi.com The elucidation of the crystal structure of 3-aminoimidazo[1,2-α]pyridine analogs has confirmed their three-dimensional conformation. nih.gov Furthermore, in silico molecular docking studies support hypotheses about how these compounds interact with specific domains of their target proteins, such as the colchicine-binding site of tubulin for certain β-lactam analogs. nih.gov These detailed mechanistic insights are invaluable for developing inhibitors with improved potency and selectivity. nih.gov
Compound Names
Investigation of Activity Against Clinically Relevant Resistance Mutations (e.g., ROS1 G2032R, ALK G1202R)
A significant hurdle in the treatment of ALK- and ROS1-positive cancers is the development of acquired resistance mutations within the kinase domain. The gatekeeper mutation ROS1 L2026M and the solvent-front mutation ROS1 G2032R are known to confer resistance to the first-generation inhibitor crizotinib. nih.govnih.gov Similarly, the ALK G1202R mutation is highly resistant to crizotinib and other next-generation ALK inhibitors. nih.govnih.gov
In an effort to overcome this challenge, a series of novel 2-aminopyridine derivatives were synthesized and evaluated for their potential as dual ALK/ROS1 inhibitors capable of combating these resistant mutants. nih.gov The parent compound, (R)-3-(1-Phenylethoxy)pyridin-2-amine, served as a foundational scaffold for these analogs. nih.gov
Research has led to the identification of a preferred spiro derivative from this series, compound C01 , which demonstrated remarkable potency against the crizotinib-resistant ROS1 G2032R mutation. nih.govnih.gov In a cellular assay using Ba/F3 cells expressing the CD74-ROS1G2032R fusion protein, compound C01 exhibited an IC₅₀ value of 42.3 nM. nih.govnih.gov This potency was approximately 30-fold greater than that of crizotinib in the same assay. nih.govnih.gov
Furthermore, compound C01 was also found to be a potent inhibitor of the enzymatic activity of the clinically resistant ALKG1202R mutant, showing a 10-fold higher potency than crizotinib. nih.govnih.gov These findings highlight the potential of the 2-aminopyridine scaffold to generate inhibitors that can effectively target key resistance mutations that limit current therapeutic options.
The activity of these compounds can be compared with lorlatinib (B560019) (PF-06463922), a third-generation ALK/ROS1 inhibitor designed to be brain-penetrant and to overcome known ALK resistance mutations. nih.gov Preclinical studies have shown that lorlatinib is a potent inhibitor of the ROS1G2032R mutation in both recombinant enzyme and cell-based assays. nih.gov However, clinical reports have also described the emergence of the G2032R mutation as a mechanism of resistance to lorlatinib itself, suggesting a complex interplay between inhibitor structure and kinase conformation. nih.govnih.gov
Table 1: In Vitro Inhibitory Activity of a 2-Aminopyridine Analog (C01) Against a Resistant ROS1 Mutant
Target Engagement and Pathway Modulation Studies
Understanding how novel inhibitors bind to their targets and affect downstream signaling is crucial for rational drug design. For the 2-aminopyridine series, molecular dynamics simulations were employed to elucidate the structural basis for the high potency of compound C01 against the ROS1G2032R mutant. nih.govnih.gov
The G2032R mutation confers resistance by introducing a bulky arginine residue in the solvent-front region of the kinase's ATP-binding pocket, creating steric hindrance that prevents the binding of inhibitors like crizotinib. nih.gov Molecular simulations revealed that the introduction of a spiro group in compound C01 was key to overcoming this steric clash. nih.govnih.gov This structural modification allows the compound to adopt a conformation that avoids the bulky arginine side chain, thereby maintaining potent binding to the mutant kinase. nih.gov This demonstrates a clear mechanism of target engagement at the molecular level.
The primary mechanism of action for ALK/ROS1 inhibitors is the competitive inhibition of ATP binding, which in turn blocks the kinase's catalytic activity. nih.gov This prevents the autophosphorylation of the kinase and the subsequent activation of downstream signaling pathways that drive cell proliferation and survival. In cancer cells driven by ALK or ROS1 fusions, these pathways typically include the PI3K/AKT and MAPK/Erk pathways. nih.gov Inhibition of the kinase leads to the dephosphorylation of key signaling proteins such as STAT3, AKT, and ERK. While specific pathway modulation data for the this compound analogs is not detailed in the available literature, their potent inhibition of cellular proliferation in ROS1-mutant cell lines strongly implies effective blockade of these critical downstream pathways. nih.gov The ultimate result of this pathway inhibition is the induction of apoptosis (programmed cell death) in the cancer cells.
Intellectual Property Landscape and Strategic Considerations for 3 1 Phenylethoxy Pyridin 2 Amine
Patent Analysis and Scope of Protection for Aminopyridine Ether Derivatives
A thorough analysis of the patent landscape is crucial for understanding the scope of protection available for aminopyridine ether derivatives. This involves identifying existing patents and published applications that claim similar structures or their methods of use. The primary goal is to ascertain the freedom to operate and to identify opportunities for new patent filings.
Aminopyridine derivatives have been the subject of numerous patent applications, highlighting their importance as intermediates in the preparation of a wide range of pharmaceuticals, including herbicides, and antiviral and antibacterial drugs. google.com For instance, 4-aminopyridine (B3432731) (fampridine) is used to treat multiple sclerosis, demonstrating the therapeutic potential of this class of compounds. google.comepo.org Patents in this area may cover the compounds themselves (composition of matter claims), methods of synthesis, and their therapeutic applications. google.comgoogle.com
The scope of protection for aminopyridine ether derivatives is often defined by the specific substituents on the pyridine (B92270) ring and the nature of the ether linkage. Patents may claim a broad genus of compounds, encompassing numerous variations, or focus on specific, highly active molecules. For example, a patent might claim 2-amino-pyridine or 2-amino-pyrimidine derivatives as cyclin-dependent kinase (CDK) inhibitors for the treatment of cancer. google.com Another might focus on fluorinated derivatives of 4-aminopyridine for therapeutic and medical imaging purposes. google.com
Novelty and Inventive Step Assessment for Compound Series
For a compound like 3-(1-Phenylethoxy)pyridin-2-amine to be patentable, it must be both novel and involve an inventive step. shigapatent.comdexpatent.comoxfordlawtrove.comresearchgate.net
Novelty requires that the exact chemical structure has not been previously disclosed to the public in any form, including in scientific literature, patent documents, or public presentations. dexpatent.com A thorough prior art search is the first critical step to determine if the compound is indeed new. shigapatent.com
Inventive step , often referred to as non-obviousness, is a more subjective criterion. shigapatent.comdexpatent.com It assesses whether the invention would have been obvious to a person skilled in the relevant technical field at the time of the invention. dexpatent.comoxfordlawtrove.comresearchgate.net For a new chemical compound, this often involves demonstrating unexpected properties or a significant improvement over existing compounds. This could include, for example, enhanced biological activity, improved selectivity, a better safety profile, or a more efficient manufacturing process.
The presence of the 1-phenylethoxy group at the 3-position of the 2-aminopyridine (B139424) core is a key structural feature. The assessment of inventive step would consider whether this specific combination of moieties would have been a straightforward or obvious modification of known aminopyridine derivatives. If prior art suggested that such a modification would likely lead to desirable properties, the inventive step might be challenged. However, if the compound exhibits unexpected and advantageous properties not foreshadowed by the prior art, a strong case for an inventive step can be made.
Strategies for Patent Portfolio Development
Building a strong patent portfolio around a promising compound series like aminopyridine ethers is a multi-faceted process that goes beyond a single patent on the lead compound. nih.govpatentpc.comdrugpatentwatch.com A comprehensive strategy should aim to create layers of protection, often referred to as a "patent thicket," to deter competitors and maximize the commercial lifespan of the innovation. drugpatentwatch.com
Key strategies for patent portfolio development include:
Core Compound Patents: The initial and most critical patent will typically cover the core chemical structure of this compound and a reasonable number of closely related analogs. This provides the foundational protection for the key innovation. patentpc.com
Process Patents: Patenting the specific methods of synthesizing the compound can provide an additional layer of protection. drugpatentwatch.com Even if a competitor could theoretically design around the core compound patent, they may be blocked by a more efficient and cost-effective manufacturing process protected by a process patent. drugpatentwatch.com
Formulation Patents: As a drug candidate progresses, new formulations with improved properties, such as enhanced stability or bioavailability, can be patented. nih.govpatentpc.com This can extend the period of market exclusivity even after the core compound patent has expired. patentpc.com
New Use Patents (Second Medical Use): Discovering new therapeutic indications for an existing compound can be a valuable source of new patents. patentpc.com If this compound is initially developed for one disease, and later found to be effective for another, this new use can be patented.
Patents on Metabolites and Prodrugs: Active metabolites formed in the body or prodrugs designed to improve drug delivery can also be patented, further strengthening the IP position.
Combination Therapy Patents: Patenting the use of the compound in combination with other known drugs can create new intellectual property and offer improved therapeutic options. nih.gov
A proactive and forward-thinking approach to patent portfolio management is essential for pharmaceutical innovation. nih.govdrugpatentwatch.com It requires close collaboration between scientific, legal, and business teams to identify all patentable aspects of an invention and to align the IP strategy with the company's long-term commercial goals. nih.gov
Future Research Directions and Applications in Advanced Chemical Research of 3 1 Phenylethoxy Pyridin 2 Amine
Development of Structure-Guided Design Principles for Enhanced Modulators
The development of highly potent and selective modulators based on the 3-(1-phenylethoxy)pyridin-2-amine scaffold will heavily rely on structure-guided design principles. This approach utilizes the three-dimensional structural information of the target protein-ligand complex to inform the design of more effective molecules.
A critical first step is to determine the crystal structure of this compound or its analogs in complex with their biological target(s). Given its structural similarities to known kinase inhibitors like Crizotinib (B193316), which targets Anaplastic Lymphoma Kinase (ALK) and Hepatocyte Growth Factor Receptor (c-Met), it is plausible that this compound also targets protein kinases. nih.gov X-ray crystallography or cryo-electron microscopy (cryo-EM) can reveal the precise binding mode, including the key hydrogen bonds, hydrophobic interactions, and van der Waals forces that stabilize the complex.
Once the binding orientation is understood, computational modeling techniques such as molecular docking and molecular dynamics (MD) simulations can be employed to predict how modifications to the scaffold will affect binding affinity and selectivity. For instance, the phenylethoxy group offers multiple points for substitution on the phenyl ring, while the pyridin-2-amine core can also be modified. Structure-activity relationship (SAR) studies, guided by these computational predictions, can systematically explore the chemical space around the core scaffold to identify derivatives with enhanced potency and improved pharmacokinetic properties.
Exploration of Polypharmacology and Multi-Targeting Strategies
While the traditional drug discovery paradigm has focused on developing highly selective ligands for a single target, there is a growing appreciation for the potential of polypharmacology—the ability of a single compound to modulate multiple targets. This is particularly relevant in complex diseases like cancer, where multiple signaling pathways are often dysregulated.
The design of derivatives with a desired multi-target profile is a significant challenge. It requires a deep understanding of the structural similarities and differences between the binding sites of the target kinases. By carefully tuning the chemical structure of the this compound scaffold, it may be possible to achieve a balanced activity profile against a specific set of kinases, leading to novel therapeutic agents with enhanced efficacy.
Integration with Novel Chemical Biology Probes
To further elucidate the biological functions and mechanisms of action of this compound and its derivatives, the development of novel chemical biology probes is essential. These probes are modified versions of the parent compound that incorporate a reporter tag (e.g., a fluorophore, a biotin (B1667282) tag, or a photo-crosslinker) or a reactive group for covalent modification of the target.
For instance, a fluorescently labeled version of this compound could be used in cellular imaging studies to visualize its subcellular localization and interaction with its target proteins in real-time. Biotinylated probes, in conjunction with affinity chromatography and mass spectrometry, can be used to pull down the cellular binding partners of the compound, thus identifying its direct targets and off-targets.
Furthermore, the design of photo-affinity labeling probes, which form a covalent bond with their target upon photoactivation, can be a powerful tool to definitively identify the binding site of the compound on the protein. These chemical biology approaches will provide crucial insights into the compound's mode of action and will be instrumental in validating its therapeutic potential.
Advanced Synthetic Methodologies for Complex Derivatives
The synthesis of a diverse library of this compound derivatives for SAR studies and the development of chemical probes will require the application of advanced synthetic methodologies. While the core structure may be accessible through established synthetic routes for aminopyridines, the introduction of various substituents and functional groups will necessitate the use of modern synthetic techniques.
One area of focus will be the development of efficient and versatile methods for the ether linkage formation between the pyridine (B92270) and the phenylethoxy moieties. Additionally, late-stage functionalization techniques, which allow for the modification of complex molecules at a late step in the synthetic sequence, will be highly valuable for rapidly generating a diverse range of analogs. This can include C-H activation methods to introduce substituents on the phenyl or pyridine rings.
Q & A
What are the standard synthetic routes for preparing 3-(1-Phenylethoxy)pyridin-2-amine and its derivatives?
Level: Basic
Methodological Answer:
The synthesis typically involves nucleophilic aromatic substitution or coupling reactions. For example, analogous compounds (e.g., Schiff base derivatives) are synthesized via condensation of pyridin-2-amine precursors with electrophilic reagents under reflux conditions. In one protocol, a pyridine ring is functionalized using a phenylethoxy group via palladium-catalyzed cross-coupling (e.g., Buchwald-Hartwig amination) or Mitsunobu reactions . Characterization by -NMR, -NMR, and high-resolution mass spectrometry (HRMS) is critical to confirm structural integrity .
How can researchers characterize the purity and structural identity of this compound?
Level: Basic
Methodological Answer:
Key techniques include:
- Chromatography : HPLC or UPLC with UV/fluorescence detection to assess purity (>95% recommended for biological assays).
- Spectroscopy : - and -NMR to confirm substituent positions and integration ratios.
- Mass Spectrometry : HRMS or LC-MS to verify molecular weight and detect impurities.
- Elemental Analysis : Combustion analysis for C, H, N to validate stoichiometry .
What strategies optimize reaction yields for introducing bulky substituents (e.g., 1-phenylethoxy) on the pyridine ring?
Level: Advanced
Methodological Answer:
- Catalyst Screening : Use Pd-based catalysts (e.g., XPhos Pd G3) for coupling reactions, optimizing ligand-to-metal ratios.
- Solvent Effects : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of aromatic intermediates.
- Temperature Control : Gradual heating (60–100°C) minimizes side reactions.
- Monitoring : TLC or GC-MS to track reaction progress. For sterically hindered groups, prolonged reaction times (24–48 hrs) may be necessary .
How should researchers address contradictory bioactivity data across different assay systems?
Level: Advanced
Methodological Answer:
- Assay Conditions : Validate buffer pH, temperature, and ion concentrations, as these influence compound stability and binding.
- Substituent Effects : Fluorinated or electron-withdrawing groups (e.g., trifluoromethyl) may alter solubility or target affinity. Compare analogs from structurally similar pyridin-2-amine derivatives .
- Control Experiments : Include positive/negative controls and assess off-target interactions using kinase profiling panels .
What safety protocols are essential when handling this compound in the laboratory?
Level: Basic
Methodological Answer:
- PPE : Wear nitrile gloves, lab coats, and safety goggles.
- Ventilation : Use fume hoods for weighing and synthesis to avoid inhalation.
- Disposal : Follow hazardous waste guidelines for amine-containing compounds.
- Storage : Keep in airtight containers under inert gas (e.g., N) at –20°C to prevent degradation .
How can researchers design experiments to study the compound’s interaction with biological targets (e.g., kinases)?
Level: Advanced
Methodological Answer:
- Biophysical Assays : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding kinetics.
- Cellular Assays : Use engineered cell lines (e.g., TrkA-overexpressing) for dose-response studies (IC).
- Structural Analysis : Co-crystallization with target proteins (if feasible) or molecular docking simulations to predict binding modes .
What are the key applications of this compound in medicinal chemistry?
Level: Basic
Methodological Answer:
- Kinase Inhibition : Acts as a scaffold for TrkA or JAK2 inhibitors, with modifications to the phenylethoxy group enhancing selectivity .
- Fluorinated Analogs : Derivatives with fluorinated substituents (e.g., CF) are explored for improved metabolic stability and blood-brain barrier penetration .
How can researchers mitigate low aqueous solubility during in vitro assays?
Level: Advanced
Methodological Answer:
- Co-Solvents : Use DMSO (≤0.1% v/v) or cyclodextrin-based solutions.
- Prodrug Design : Introduce hydrolyzable groups (e.g., acetate) to enhance solubility.
- Structural Modifications : Incorporate hydrophilic substituents (e.g., hydroxyl, amine) on the phenyl ring .
What analytical methods are recommended for quantifying this compound in complex mixtures?
Level: Basic
Methodological Answer:
- LC-MS/MS : Selected reaction monitoring (SRM) for high sensitivity in biological matrices.
- Calibration Curves : Prepare using internal standards (e.g., deuterated analogs) to account for matrix effects .
How does stereochemistry at the 1-phenylethoxy group influence bioactivity?
Level: Advanced
Methodological Answer:
- Enantiomer Synthesis : Use chiral catalysts (e.g., BINAP-Ru) to prepare (R)- and (S)-isomers.
- Activity Comparison : Test enantiomers in target assays. For example, (R)-configured analogs may show higher affinity due to steric complementarity with hydrophobic binding pockets .
Table 1: Impact of Substituents on Key Properties of Pyridin-2-amine Derivatives
| Substituent | Solubility (DMSO, mg/mL) | LogP | Biological Activity (IC, µM) | Reference |
|---|---|---|---|---|
| 1-Phenylethoxy | 0.15 | 3.2 | 5.8 (TrkA inhibition) | |
| Trifluoromethyl | 0.08 | 2.8 | 10.2 (JAK2 inhibition) | |
| Chloro | 0.22 | 3.5 | N/A |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
